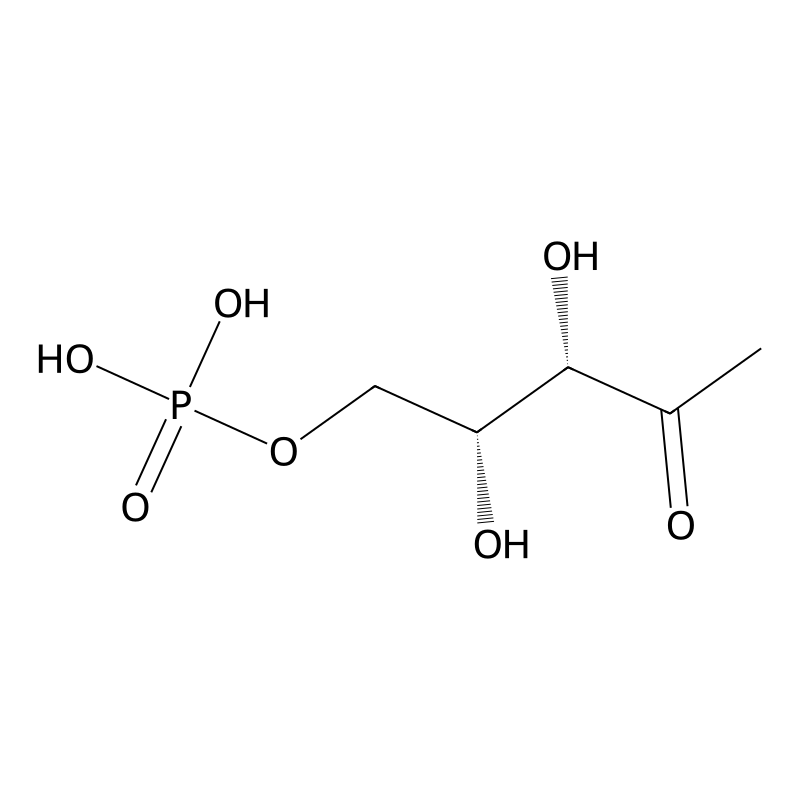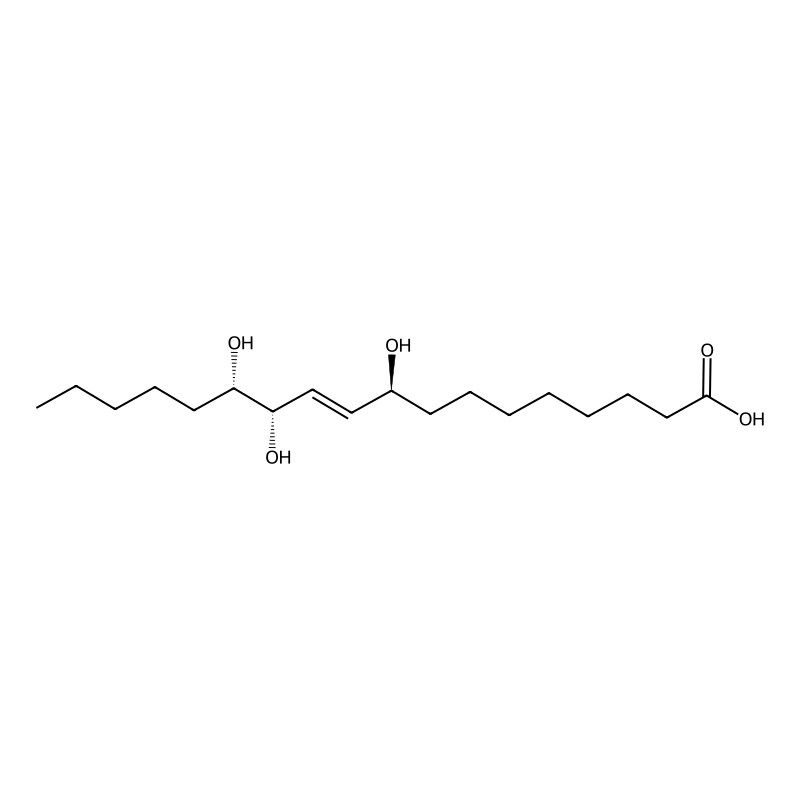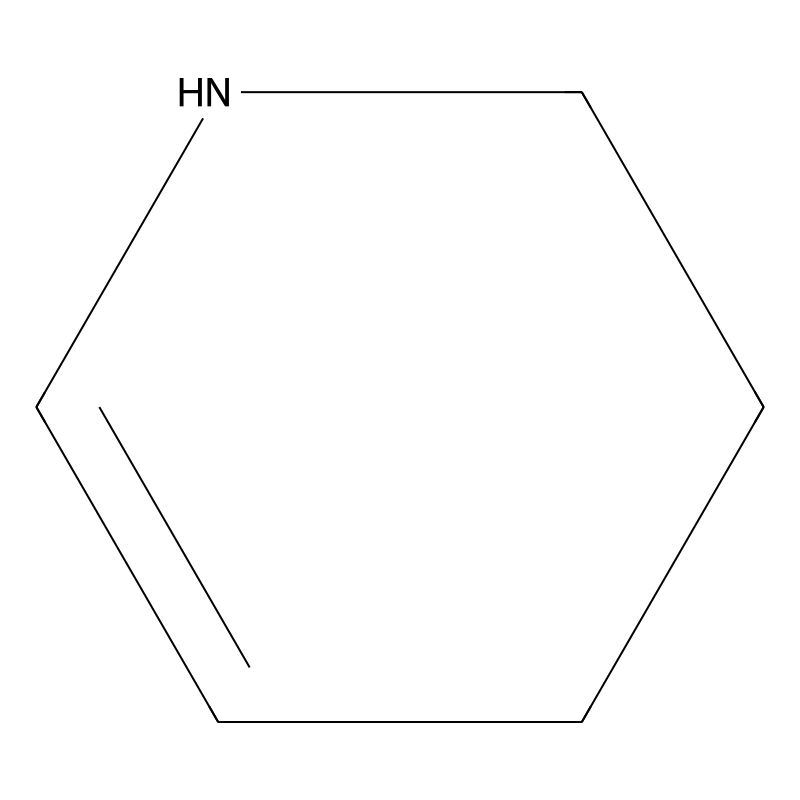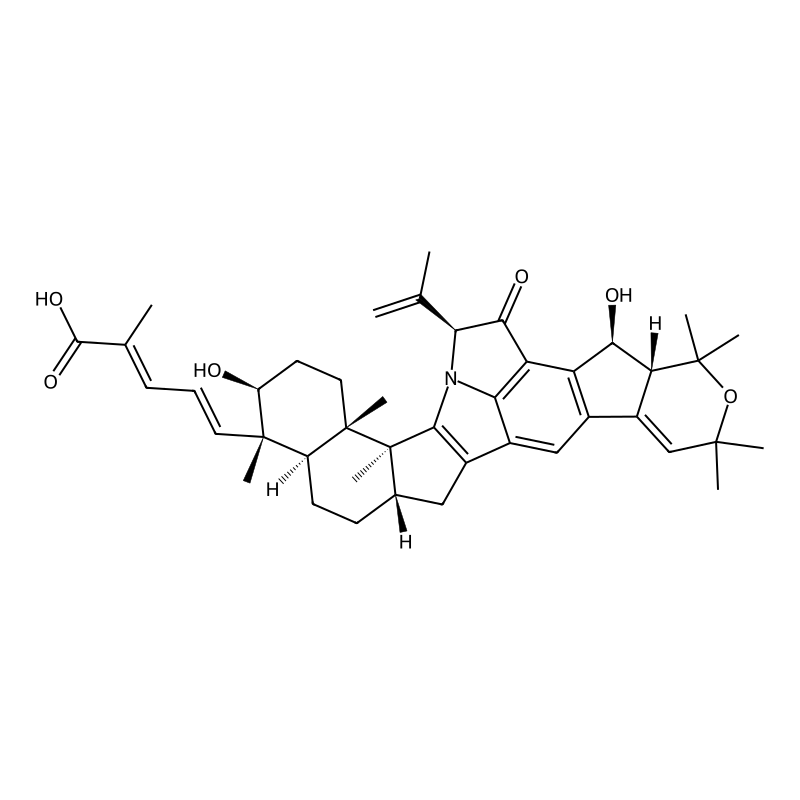Cortisone
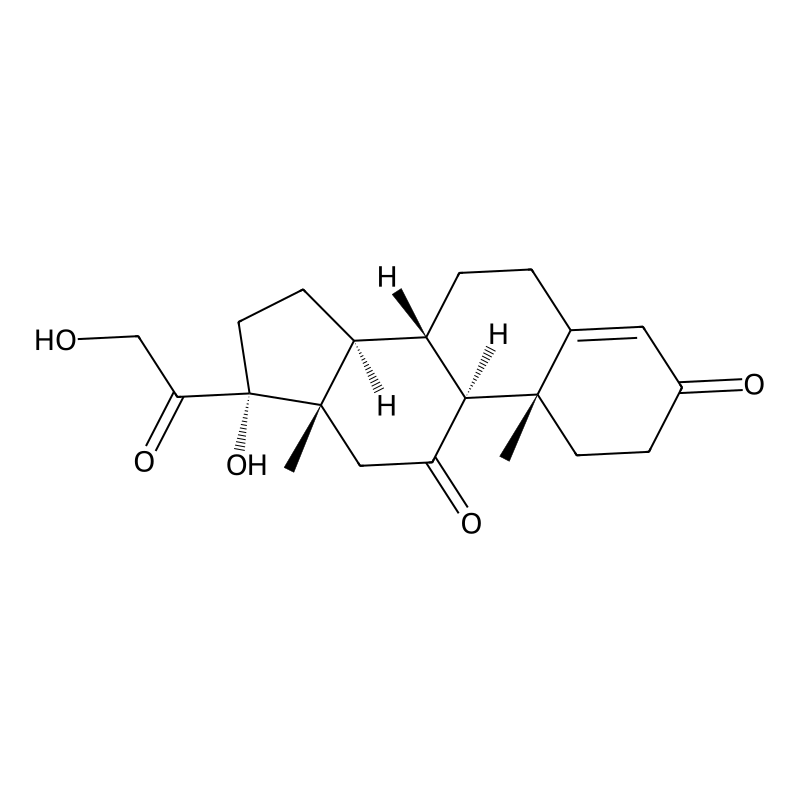
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Research has shown that cortisone dampens inflammation by:
- Inhibiting the production of inflammatory mediators like cytokines and prostaglandins [Source: National Institutes of Health (.gov) ]
- Reducing the migration of immune cells to the site of inflammation [Source: Arthritis Foundation ]
- Suppressing the activation of immune cells [Source: The Journal of Clinical Investigation ]
These actions of cortisone have been studied extensively in animal models of inflammation, paving the way for the development of synthetic corticosteroids, which are more potent and have a wider range of therapeutic applications.
Immunosuppressive Effects
Cortisone's ability to suppress the immune system has also been crucial in scientific research on autoimmune diseases, where the body's immune system attacks its own tissues. Studies have shown that cortisone can be effective in managing symptoms of autoimmune diseases like rheumatoid arthritis, lupus, and inflammatory bowel disease by reducing the immune response that damages tissues [Source: Mayo Clinic ].
Understanding Disease Processes
Scientific research using cortisone has not only been valuable for developing treatments but also for understanding the underlying mechanisms of various diseases. By observing how cortisone affects disease symptoms, researchers can gain insights into the role of inflammation in disease progression. This knowledge is crucial for developing targeted therapies that address the root cause of the disease rather than just managing symptoms.
For instance, research using cortisone has helped scientists understand the role of inflammation in lung diseases like asthma and chronic obstructive pulmonary disease (COPD). This has led to the development of new anti-inflammatory medications for managing these conditions [Source: National Heart, Lung, and Blood Institute (.gov) ].
Cortisone is a naturally occurring corticosteroid hormone, specifically a 21-carbon steroid, with the chemical formula C21H28O5. It is produced in the adrenal cortex and serves as a prodrug that is converted into cortisol, its active form, by the action of the enzyme 11β-hydroxysteroid dehydrogenase type 1 primarily in the liver and kidneys . Cortisone itself is biologically inactive but plays a crucial role in regulating various physiological processes, including inflammation and immune response.
Cortisone's therapeutic effects are mediated indirectly through its conversion to cortisol. Cortisol acts as an anti-inflammatory and immunosuppressive agent. It binds to glucocorticoid receptors in various cells, leading to changes in gene expression that reduce inflammation and suppress the immune system [].
Cortisone undergoes several chemical transformations, particularly in its conversion to cortisol. The primary reaction involves the reduction of the 11-keto group to an 11-hydroxyl group facilitated by the aforementioned enzyme. Additionally, cortisone can participate in various synthetic reactions to produce related corticosteroids such as prednisone and prednisolone through processes like bromination and dehydrobromination .
Key reactions include:
- Oxidation: Conversion of cortisol to cortisone via 11β-hydroxysteroid dehydrogenase type 2.
- Reduction: Conversion of cortisone back to cortisol via 11β-hydroxysteroid dehydrogenase type 1.
- Synthetic Transformations: Bromination followed by hydrolysis to yield derivatives like prednisone.
Historically, cortisone was synthesized from bile acids, which was a complex and costly process. Modern methods utilize plant-derived diosgenin from Mexican yams as a starting material. The synthesis typically involves several steps:
- Isolation of Diosgenin: Extracted from yam.
- Conversion: Diosgenin undergoes a series of
Cortisone has various medical applications primarily due to its anti-inflammatory properties. Common uses include:
- Joint Injections: To relieve pain and swelling in conditions like arthritis.
- Dermatological Treatments: For conditions such as eczema and psoriasis.
- Management of Autoimmune Diseases: Such as lupus or multiple sclerosis.
- Replacement Therapy: In adrenal insufficiency conditions .
Cortisone's interactions primarily involve its conversion to cortisol and its binding affinity for glucocorticoid receptors. Studies show that the effectiveness of cortisone can be influenced by factors such as:
- Enzyme Activity: Variations in 11β-hydroxysteroid dehydrogenase activity can affect the conversion rates between cortisone and cortisol.
- Drug Interactions: Other medications can influence the metabolism of cortisone through cytochrome P450 enzymes, affecting its efficacy and side effects .
Cortisone shares structural similarities with several other corticosteroids. Here are some notable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Hydrocortisone | C21H30O5 | Active form; hydroxyl group at position 11 |
| Prednisone | C21H28O5 | Contains an additional double bond (Δ1) enhancing potency |
| Prednisolone | C21H28O5 | Active form of prednisone; hydroxyl at position 11 |
| Dexamethasone | C22H23F2O6S | Fluorinated derivative with enhanced anti-inflammatory effects |
| Methylprednisolone | C22H30O5 | Methyl group at position 6 increases potency |
Cortisone's uniqueness lies in its role as a prodrug that requires enzymatic conversion for biological activity, distinguishing it from other corticosteroids that may act directly without modification .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
1.47
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
ATC Code
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AB - Glucocorticoids
H02AB10 - Cortisone
S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BA - Corticosteroids, plain
S01BA03 - Cortisone
KEGG Target based Classification of Drugs
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]
Pictograms

Health Hazard
Other CAS
Wikipedia
N-Methyl-D-aspartic_acid
Use Classification
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Dates
2: Binz TM, Gaehler F, Voegel CD, Hofmann M, Baumgartner MR, Kraemer T. Systematic investigations of endogenous cortisol and cortisone in nails by LC-MS/MS and correlation to hair. Anal Bioanal Chem. 2018 May 17. doi: 10.1007/s00216-018-1131-6. [Epub ahead of print] PubMed PMID: 29770837.
3: Hersant B, SidAhmed-Mezi M, Picard F, Hermeziu O, Rodriguez AM, Ezzedine K, Meningaud JP. Efficacy of Autologous Platelet Concentrates as Adjuvant Therapy to Surgical Excision in the Treatment of Keloid Scars Refractory to Conventional Treatments: A Pilot Prospective Study. Ann Plast Surg. 2018 May 14. doi: 10.1097/SAP.0000000000001448. [Epub ahead of print] PubMed PMID: 29762444.
4: Miyashita C, Araki A, Mitsui T, Itoh S, Goudarzi H, Sasaki S, Kajiwara J, Hori T, Cho K, Moriya K, Shinohara N, Nonomura K, Kishi R. Sex-related differences in the associations between maternal dioxin-like compounds and reproductive and steroid hormones in cord blood: The Hokkaido study. Environ Int. 2018 May 9;117:175-185. doi: 10.1016/j.envint.2018.04.046. [Epub ahead of print] PubMed PMID: 29753148.
5: Spies CK, Langer M, Hahn P, Müller LP, Unglaub F. The Treatment of Primary Arthritis of the Finger and Thumb Joint. Dtsch Arztebl Int. 2018 Apr 20;115(16):269-275. doi: 10.3238/arztebl.2018.0269. PubMed PMID: 29739493; PubMed Central PMCID: PMC5954171.
6: Studzińska R, Kołodziejska R, Kupczyk D, Płaziński W, Kosmalski T. A novel derivatives of thiazol-4(5H)-one and their activity in the inhibition of 11β-hydroxysteroid dehydrogenase type 1. Bioorg Chem. 2018 Apr 30;79:115-121. doi: 10.1016/j.bioorg.2018.04.014. [Epub ahead of print] PubMed PMID: 29738970.
7: Miceli DD, Abiuso AMB, Vidal PN, Gallelli MF, Pignataro OP, Castillo VA. Overexpression of 11β-hydroxysteroid dehydrogenase 1 in visceral adipose tissue and underexpression of endothelial nitric oxide synthase in the adrenal cortex of dogs with hyperadrenocorticism. Open Vet J. 2018;8(1):77-85. doi: 10.4314/ovj.v8i1.13. Epub 2018 Mar 18. PubMed PMID: 29721436; PubMed Central PMCID: PMC5918128.
8: Nave AH, Harmel P, Buchert R, Harms L. Altered cerebral glucose metabolism normalized in a patient with a pediatric autoimmune neuropsychiatric disorder after streptococcal infection (PANDAS)-like condition following treatment with plasmapheresis: a case report. BMC Neurol. 2018 May 2;18(1):60. doi: 10.1186/s12883-018-1063-y. PubMed PMID: 29720109; PubMed Central PMCID: PMC5930772.
9: Ghazalli N, Wu X, Walker S, Trieu N, Hsin LY, Choe J, Chen C, Hsu J, LeBon J, Kozlowski MT, Rawson J, Tirrell DA, Yip MLR, Ku HT. Glucocorticoid signaling enhances expression of glucose-sensing molecules in immature pancreatic beta-like cells derived from murine embryonic stem cells in vitro. Stem Cells Dev. 2018 May 2. doi: 10.1089/scd.2017.0160. [Epub ahead of print] PubMed PMID: 29717618.
10: Dănescu AS, Bâldea I, Leucuţa DC, Lupan I, Samaşca G, Sitaru C, Chiorean R, Baican A. Immunological markers as predictors of developing steroid-induced diabetes mellitus in pemphigus vulgaris patients: An observational study. Medicine (Baltimore). 2018 Apr;97(17):e0463. doi: 10.1097/MD.0000000000010463. PubMed PMID: 29702999; PubMed Central PMCID: PMC5944517.
11: Choe SJ, Kim D, Kim EJ, Ahn JS, Choi EJ, Son ED, Lee TR, Choi EH. Psychological Stress Deteriorates Skin Barrier Function by Activating 11β-Hydroxysteroid Dehydrogenase 1 and the HPA Axis. Sci Rep. 2018 Apr 20;8(1):6334. doi: 10.1038/s41598-018-24653-z. PubMed PMID: 29679067; PubMed Central PMCID: PMC5910426.
12: Buhl LF, Pedersen FN, Andersen MS, Glintborg D. Licorice-induced apparent mineralocorticoid excess compounded by excessive use of terbutaline and high water intake. BMJ Case Rep. 2018 Apr 19;2018. pii: bcr-2017-223918. doi: 10.1136/bcr-2017-223918. PubMed PMID: 29674401.
13: Koenig AM, Ramo-Fernández L, Boeck C, Umlauft M, Pauly M, Binder EB, Kirschbaum C, Gündel H, Karabatsiakis A, Kolassa IT. Intergenerational gene × environment interaction of FKBP5 and childhood maltreatment on hair steroids. Psychoneuroendocrinology. 2018 Jun;92:103-112. doi: 10.1016/j.psyneuen.2018.04.002. Epub 2018 Apr 5. PubMed PMID: 29674169.
14: Tuleta I, Eckstein N, Aurich F, Nickenig G, Schaefer C, Skowasch D, Schueler R. Reduced longitudinal cardiac strain in asthma patients. J Asthma. 2018 Apr 18:1-10. doi: 10.1080/02770903.2018.1466311. [Epub ahead of print] PubMed PMID: 29668337.
15: Poirot M, Soules R, Mallinger A, Dalenc F, Silvente-Poirot S. Chemistry, biochemistry, metabolic fate and mechanism of action of 6-oxo-cholestan-3β,5α-diol (OCDO), a tumor promoter and cholesterol metabolite. Biochimie. 2018 Apr 12. pii: S0300-9084(18)30095-6. doi: 10.1016/j.biochi.2018.04.008. [Epub ahead of print] Review. PubMed PMID: 29654865.
16: Gavin KM, Shea KL, Gibbons E, Wolfe P, Schwartz RS, Wierman ME, Kohrt WM. Gonadotropin releasing hormone agonist in premenopausal women does not alter hypothalamic-pituitary-adrenal axis response to corticotropin-releasing hormone. Am J Physiol Endocrinol Metab. 2018 Apr 6. doi: 10.1152/ajpendo.00221.2017. [Epub ahead of print] PubMed PMID: 29631362.
17: Galligan TM, Schwacke LH, Houser DS, Wells RS, Rowles T, Boggs ASP. Characterization of circulating steroid hormone profiles in the bottlenose dolphin (Tursiops truncatus) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Gen Comp Endocrinol. 2018 Jul 1;263:80-91. doi: 10.1016/j.ygcen.2018.04.003. Epub 2018 Apr 6. PubMed PMID: 29627396.
18: Mitsui T, Araki A, Goudarzi H, Miyashita C, Ito S, Sasaki S, Kitta T, Moriya K, Cho K, Morioka K, Kishi R, Shinohara N, Takeda M, Nonomura K. Relationship between adrenal steroid hormones in cord blood and birth weight: The Sapporo Cohort, Hokkaido Study on Environment and Children's Health. Am J Hum Biol. 2018 Apr 6:e23127. doi: 10.1002/ajhb.23127. [Epub ahead of print] PubMed PMID: 29624785.
19: Qi J, Wang W, Zhu Q, He Y, Lu Y, Wang Y, Li X, Chen ZJ, Sun Y. Local Cortisol Elevation Contributes to Endometrial Insulin Resistance in Polycystic Ovary Syndrome. J Clin Endocrinol Metab. 2018 Mar 30. doi: 10.1210/jc.2017-02459. [Epub ahead of print] PubMed PMID: 29618067.
20: Carvajal CA, Tapia-Castillo A, Valdivia CP, Allende F, Solari S, Lagos CF, Campino C, Martínez-Aguayo A, Vecchiola A, Pinochet C, Godoy C, Iturrieta V, Baudrand R, Fardella CE. Serum Cortisol and Cortisone as potential biomarkers of Partial 11β-hydroxysteroid dehydrogenase type-2 Deficiency. Am J Hypertens. 2018 Mar 30. doi: 10.1093/ajh/hpy051. [Epub ahead of print] PubMed PMID: 29617893.





